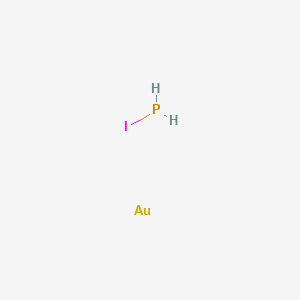
1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo-: is a heterocyclic compound that contains both chlorine and iodine atoms attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- typically involves the cyclization of amido-nitriles followed by halogenation reactions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions:
Nickel Catalysts: Used in the initial cyclization and halogenation steps.
Ammonium Acetate: Often used in the synthesis of imidazole derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of imidazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be used to study the interactions of imidazole derivatives with biological targets, providing insights into their mechanisms of action.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of these targets. The presence of chlorine and iodine atoms can further modulate these interactions by altering the compound’s electronic properties .
Comparación Con Compuestos Similares
1H-Imidazole-4,5-dicarbonitrile, 2-(trifluoromethyl)-: This compound has a trifluoromethyl group instead of chlorine and iodine, leading to different electronic properties.
2-Methyl-1H-imidazole-4,5-dicarbonitrile: This compound has a methyl group, which affects its reactivity and applications.
Uniqueness: 1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and electronic characteristics. These properties make it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
153448-20-5 |
|---|---|
Fórmula molecular |
C5ClIN4 |
Peso molecular |
278.44 g/mol |
Nombre IUPAC |
2-chloro-1-iodoimidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C5ClIN4/c6-5-10-3(1-8)4(2-9)11(5)7 |
Clave InChI |
VLVOJGBSVBEYHN-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(N(C(=N1)Cl)I)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)





![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)

![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)



dimethyl-](/img/structure/B14263596.png)
